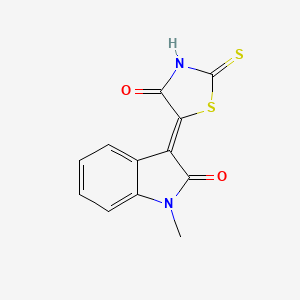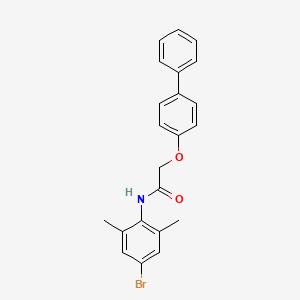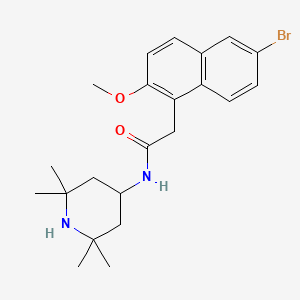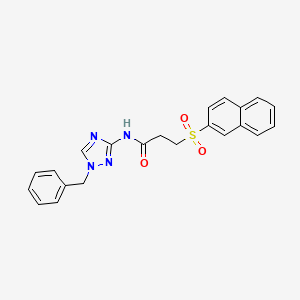![molecular formula C17H20N2O3 B4824330 3-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4824330.png)
3-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide
Overview
Description
3-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide is a synthetic organic compound with the molecular formula C17H20N2O3 It is characterized by the presence of a benzamide core, substituted with a 2,2-dimethylpropanoyl group and a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the 2,2-Dimethylpropanoyl Group: This step involves the acylation of the benzamide core using 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Furylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the furylmethyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Furylmethyl halides, bases such as pyridine or triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-[(2,2-dimethylpropanoyl)amino]-N-(2-thienylmethyl)benzamide: Similar structure with a thienylmethyl group instead of a furylmethyl group.
3-[(2,2-dimethylpropanoyl)amino]-N-(2-pyridylmethyl)benzamide: Contains a pyridylmethyl group instead of a furylmethyl group.
Uniqueness
The uniqueness of 3-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the furylmethyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)16(21)19-13-7-4-6-12(10-13)15(20)18-11-14-8-5-9-22-14/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMYGMXXOVBOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenoxy)-7-[(4-nitrobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4824251.png)
![3,7-dibenzoyl-1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4824255.png)
![1-benzyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4824256.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B4824263.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4824275.png)
![2-({[3-(BENZYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4824289.png)

![3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4824305.png)
![N-(2-cyanophenyl)-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B4824308.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4824310.png)
![2-(4-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]acetamide](/img/structure/B4824323.png)


